molecular formula C12H17F2N3 B1481004 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098124-39-9

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1481004
CAS No.: 2098124-39-9
M. Wt: 241.28 g/mol
InChI Key: ALAUPDVQFIGRBI-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. The presence of the difluoroethyl group adds unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine or pyridine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenated reagents and bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridine: Lacks the amine group, which can affect its reactivity and biological activity.

    3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-2-amine: Positional isomer with different chemical properties.

    2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring, leading to different biological interactions.

Uniqueness

The unique combination of the piperidine and pyridine rings, along with the difluoroethyl group, gives 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-3-7-17(8-9)11-10(15)5-2-6-16-11/h2,5-6,9H,3-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUPDVQFIGRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 3
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 6
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

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